molecular formula C18H15ClN2O2 B3035505 {5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone CAS No. 321999-00-2

{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone

Cat. No. B3035505
CAS RN: 321999-00-2
M. Wt: 326.8 g/mol
InChI Key: RXDXZHOIOKOHBK-UHFFFAOYSA-N
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Description

5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone, also known as 4-chloro-N-((phenyl)methyl)-1H-pyrazole-1-carboxamide, is a synthetic compound with a wide range of applications in scientific research. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been used in the synthesis of a number of biologically active compounds.

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including compounds similar to "{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone". These compounds were evaluated for their in vitro antimicrobial and anticancer activities. Certain derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and also demonstrated significant antimicrobial properties Hafez, El-Gazzar, & Al-Hussain, 2016.

Molecular Structure and Synthesis

  • Another research by Sun et al. (2017) focused on the synthesis and crystal structure analysis of a compound closely related to the one , providing insights into its structural characteristics. This study aids in understanding the molecular geometry and potential reactivity of such compounds Sun, Zhai, Sun, Tan, Weng, & Liu, 2017.

Biological Evaluation and Docking Studies

  • Research by Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their anti-inflammatory and antibacterial activities. The study included microwave-assisted synthesis methods, offering an efficient approach to obtaining these compounds. Some derivatives showed potent antibacterial activity and significant anti-inflammatory effects, underscoring the therapeutic potential of pyrazoline-based compounds Ravula, Babu, Manich, Rika, Chary, & Ra, 2016.

properties

IUPAC Name

[5-[1-(4-chlorophenoxy)ethyl]pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-13(23-16-9-7-15(19)8-10-16)17-11-12-20-21(17)18(22)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXZHOIOKOHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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